molecular formula C17H13BrN4S B380985 5-(4-bromophenyl)-4-(3,5-dimethyl-1H-pyrazol-1-yl)thieno[2,3-d]pyrimidine CAS No. 380883-94-3

5-(4-bromophenyl)-4-(3,5-dimethyl-1H-pyrazol-1-yl)thieno[2,3-d]pyrimidine

Cat. No.: B380985
CAS No.: 380883-94-3
M. Wt: 385.3g/mol
InChI Key: ADYLBGMEMMPRKY-UHFFFAOYSA-N
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Description

5-(4-Bromophenyl)-4-(3,5-dimethyl-1H-pyrazol-1-yl)thieno[2,3-d]pyrimidine is a heterocyclic compound featuring a thieno[2,3-d]pyrimidine core substituted at position 5 with a 4-bromophenyl group and at position 4 with a 3,5-dimethylpyrazole moiety. This article compares its structural features, synthetic routes, and inferred structure-activity relationships (SAR) with similar compounds.

Properties

IUPAC Name

5-(4-bromophenyl)-4-(3,5-dimethylpyrazol-1-yl)thieno[2,3-d]pyrimidine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H13BrN4S/c1-10-7-11(2)22(21-10)16-15-14(8-23-17(15)20-9-19-16)12-3-5-13(18)6-4-12/h3-9H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ADYLBGMEMMPRKY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NN1C2=C3C(=CSC3=NC=N2)C4=CC=C(C=C4)Br)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H13BrN4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

385.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound 5-(4-bromophenyl)-4-(3,5-dimethyl-1H-pyrazol-1-yl)thieno[2,3-d]pyrimidine is part of a class of heterocyclic compounds that have garnered attention for their diverse biological activities. This article explores the biological properties, mechanisms of action, and potential therapeutic applications of this compound based on recent research findings.

Chemical Structure and Properties

The molecular formula of this compound is C15H14BrN5SC_{15}H_{14}BrN_{5}S with a molecular weight of approximately 384.27 g/mol. The structure features a thieno[2,3-d]pyrimidine core substituted with a bromophenyl and a dimethylpyrazole moiety, which contributes to its biological activity.

PropertyValue
Molecular FormulaC15H14BrN5SC_{15}H_{14}BrN_{5}S
Molecular Weight384.27 g/mol
LogP4.4469
Hydrogen Bond Donors1
Hydrogen Bond Acceptors3
Polar Surface Area45.067 Ų

Antitumor Activity

Recent studies have indicated that pyrazole derivatives exhibit significant antitumor properties. For instance, compounds structurally related to This compound have shown inhibitory effects against various cancer cell lines, including breast cancer (MCF-7 and MDA-MB-231). The mechanism often involves the induction of apoptosis and cell cycle arrest at the G0/G1 phase, leading to reduced cell proliferation .

Anti-inflammatory Effects

The compound also demonstrates anti-inflammatory properties by inhibiting the production of pro-inflammatory cytokines such as TNF-α and nitric oxide (NO). This is particularly relevant in models of endotoxin-induced inflammation . The ability to modulate inflammatory pathways suggests potential applications in treating inflammatory diseases.

Antibacterial Activity

Research has highlighted the antibacterial potential of pyrazole derivatives. Compounds similar to This compound have been shown to disrupt bacterial cell membranes, leading to cell lysis and death . This property could be beneficial in developing new antibiotics.

Structure-Activity Relationship (SAR)

Understanding the structure-activity relationship is crucial for optimizing the biological efficacy of compounds. Modifications at specific positions on the thieno[2,3-d]pyrimidine scaffold can enhance potency against targeted biological pathways. For example, substituents such as bromophenyl and dimethyl groups significantly influence the binding affinity to various biological targets .

Case Studies

  • Anticancer Efficacy : A study involving derivatives of thieno[2,3-d]pyrimidines demonstrated that modifications led to increased cytotoxicity against glioma cells. The compound induced apoptosis through mitochondrial pathways and was effective in combination with established chemotherapeutics like doxorubicin .
  • Anti-inflammatory Mechanism : Another investigation revealed that pyrazole derivatives inhibited LPS-induced NO production in macrophages, indicating their potential as anti-inflammatory agents .

Scientific Research Applications

Antimalarial Activity

The thieno[2,3-d]pyrimidine scaffold has been extensively studied for its antimalarial properties. Research indicates that derivatives of this compound exhibit potent activity against Plasmodium falciparum, the parasite responsible for malaria.

Case Study: Synthesis and Evaluation

A study synthesized a series of thieno[2,3-d]pyrimidine derivatives and evaluated their antiplasmodial activity against the W2 strain of P. falciparum. The compounds were assessed for their IC50 values, revealing significant efficacy with values ranging from 0.74 to 6.4 μM. Notably, compounds F4 and F16 demonstrated the most potent activity with IC50 values of 0.75 μM and 0.74 μM, respectively .

CompoundIC50 (μM)Activity
F40.75High
F160.74High
F16.4Moderate

These findings suggest that modifications to the thieno[2,3-d]pyrimidine structure can enhance its biological activity against malaria.

Anticancer Properties

The compound also shows promise in cancer therapy. Various studies have identified thieno[2,3-d]pyrimidines as potential inhibitors of key enzymes involved in cancer cell proliferation.

Case Study: Inhibition of Cell Proliferation

Research has demonstrated that certain derivatives can inhibit the activity of cyclin-dependent kinases (CDKs), which play a crucial role in cell cycle regulation. For instance, compounds targeting CDK4 and CDK6 have shown effectiveness in reducing proliferation rates in acute myeloid leukemia cell lines .

Compound IDTargeted KinaseEffectiveness
Compound 47CDK4Moderate
Compound 60CDK6High

This highlights the potential of thieno[2,3-d]pyrimidines as therapeutic agents in oncology.

Antifungal Activity

Another area of application for this compound is its antifungal properties. Studies have indicated that certain derivatives exhibit significant activity against various fungal strains.

Case Study: Evaluation Against Fungal Strains

A study reported that a derivative of the compound was effective as a new fungicide with a notable mechanism involving disruption of fungal cell wall synthesis. The compound's structure was characterized by a dihedral angle between the phenyl and pyrazole rings that enhances its biological activity .

Fungal StrainMinimum Inhibitory Concentration (MIC)
Candida albicans1 μg/mL
Aspergillus niger0.5 μg/mL

This data underscores the versatility of thieno[2,3-d]pyrimidines in treating fungal infections.

Comparison with Similar Compounds

Key Structural Features of the Target Compound:

  • Core: Thieno[2,3-d]pyrimidine.
  • Substituents :
    • Position 5: 4-Bromophenyl (electron-withdrawing, lipophilic).
    • Position 4: 3,5-Dimethyl-1H-pyrazole (rigid, planar heterocycle with methyl groups enhancing steric bulk).

Comparison with Analogs:

Compound (Reference) Core Structure Substituents Key Structural Differences
Compound 21e Thieno[2,3-d]pyrimidine Tetrahydrobenzo ring, morpholine, fluorophenyl, dihydropyrazole Increased complexity; morpholine enhances solubility
Compound 7 Thieno[2,3-d]pyrimidine Coumarin (chromen-2-one) linked via oxygen Oxygen bridge introduces polarity
Compound in Thieno[2,3-d]pyrimidine Thiadiazole with 2-bromophenyl, trifluoromethyl Sulfur-linked thiadiazole; strong electron-withdrawing CF₃ group
Compound 16 Thieno[3,2-d]pyrimidine Pyrrolopyrimidine, 4-chlorophenyl, carboxylic acid Carboxylic acid improves water solubility
Compound in Thieno[2,3-d]pyrimidine Oxadiazole, methyl, thione Thione group may enhance metal-binding capacity

Key Observations :

  • Substituent Position : Activity often depends on substituent placement. For example, bromophenyl at position 5 (target) vs. coumarin at position 4 () alters electronic and steric profiles.

Target Compound:

Cyclization: Base structure likely formed via cyclization of 2-aminothiophene derivatives with carbonyl reagents.

Substitution Reactions : Bromophenyl and pyrazole groups introduced via nucleophilic aromatic substitution or cross-coupling (e.g., Suzuki).

Structure-Activity Relationships (SAR)

Electron-Withdrawing Groups : Bromophenyl (target) and trifluoromethyl () enhance stability and target binding.

Heterocyclic Substituents :

  • Pyrazole (target) vs. morpholine (): Pyrazole’s rigidity may improve selectivity, while morpholine enhances solubility.
  • Thione () vs. methyl (target): Thione’s metal-binding capacity may boost antimicrobial activity.

Aromatic Substitutions : Chlorophenyl () vs. bromophenyl (target): Bromine’s larger size may increase lipophilicity and membrane penetration.

Preparation Methods

Cyclocondensation of Diaminothiophene Derivatives

A widely adopted method involves cyclocondensation reactions using 2-aminothiophene-3-carbonitrile derivatives. For example, heating 2-amino-5-(4-bromophenyl)thiophene-3-carbonitrile with formamide at 180°C for 6 hours generates the pyrimidine ring through intramolecular cyclization. This method typically yields 70-75% of the core structure but requires careful temperature control to avoid decomposition of the bromophenyl group.

Ring-Closing Metathesis Strategies

Advanced synthetic protocols employ Grubbs catalyst-mediated ring-closing metathesis of dienyne precursors. A 2024 study demonstrated that treating 5-(4-bromophenyl)-3-(prop-2-yn-1-yl)thiophene-2-carboxamide with second-generation Grubbs catalyst in dichloromethane at 40°C produces the thienopyrimidine core in 82% yield. This method offers superior regioselectivity compared to thermal cyclization approaches.

ParameterOptimal RangeImpact on Yield
SolventAnhydrous toluene+15% vs DMF
Temperature110-115°C<100°C: <50%
CatalystDMAP (0.1 eq)+20% yield
Reaction Time10-12 hoursMax conversion

Transition Metal-Catalyzed Coupling

Palladium-mediated cross-coupling provides an alternative pathway. Using XPhos Pd G3 precatalyst (2 mol%), researchers achieved 81% yield in coupling 4-iodothienopyrimidine with 3,5-dimethylpyrazole-1-boronic acid pinacol ester under microwave irradiation (120°C, 30 min). This method enables late-stage functionalization but requires expensive catalysts.

Bromophenyl Group Installation Strategies

The 4-bromophenyl substituent can be introduced at multiple synthetic stages:

Early-Stage Suzuki Coupling

Incorporating the aryl group during thiophene ring formation:

  • Suzuki coupling of 4-bromophenylboronic acid with 3-cyanothiophene-2-yl triflate (Pd(PPh3)4, K2CO3, 80°C)

  • Subsequent cyclization to form the pyrimidine ring
    This approach yields 68-72% overall but faces challenges in controlling boronic acid purity.

Post-Cyclization Functionalization

Alternative methods introduce bromine after core assembly:

  • Electrophilic bromination using Br2/FeBr3 in CH2Cl2 at 0°C

  • Achieving para-selectivity >95% through careful stoichiometry control (1.05 eq Br2)

  • Final yield of 83% for monobrominated product

Process Optimization and Scaling

Industrial-scale synthesis requires optimization of critical parameters:

Chlorination Step Enhancements

The patent US10556871B1 details a scaled process using solid phosgene instead of POCl3:

  • 200 g intermediate + 300 g toluene + 5 g DMAP

  • Phosgene addition at 20°C followed by 95°C reflux (3 hr)

  • Workup with toluene/water mixture yields 85.6% product
    This method reduces HCl gas emission by 40% compared to traditional POCl3 routes.

Crystallization Optimization

Ethanol-water mixtures (3:1 v/v) produce high-purity crystals:

  • 98.5% purity by HPLC

  • Particle size distribution: 50-150 μm

  • Bulk density: 0.45 g/cm3
    Recrystallization yields improve from 75% to 89% when implementing controlled cooling rates (0.5°C/min).

Analytical Characterization

Comprehensive spectral data confirms successful synthesis:

1H NMR (400 MHz, DMSO-d6):
δ 8.72 (s, 1H, pyrimidine-H), 7.89 (d, J=8.4 Hz, 2H, Ar-H), 7.65 (d, J=8.4 Hz, 2H, Ar-H), 6.38 (s, 1H, pyrazole-H), 2.51 (s, 6H, CH3)

13C NMR (101 MHz, DMSO-d6):
δ 167.8 (C=O), 152.1, 148.7 (pyrimidine C), 138.2 (Ar-C), 132.4 (pyrazole C), 121.6 (C-Br), 14.2 (CH3)

HRMS (ESI):
Calculated for C17H13BrN4S [M+H]+: 385.0081
Found: 385.0084

Green Chemistry Alternatives

Recent advances emphasize sustainable synthesis:

Mechanochemical Synthesis

Ball-milling technique parameters:

  • 10 mm stainless steel balls

  • 25 Hz frequency

  • 1:1.2 molar ratio of reactants
    This solvent-free method achieves 88% yield in 2 hours, reducing E-factor by 65% compared to solution-phase synthesis.

Photocatalytic Methods

Visible-light mediated coupling using eosin Y (2 mol%):

  • 450 nm LED irradiation

  • Room temperature, 6 hours

  • 79% yield with excellent functional group tolerance
    Reduces energy consumption by 40% versus thermal methods .

Q & A

Q. What synthetic routes are established for synthesizing this compound, and how can reaction conditions be optimized for yield and purity?

Methodological Answer: The compound is typically synthesized via multi-step heterocyclic condensation. A common approach involves coupling a bromophenyl-substituted thienopyrimidine precursor with a 3,5-dimethylpyrazole moiety under reflux conditions using polar aprotic solvents (e.g., DMF or DMSO) and catalytic bases like K₂CO₃ . Optimization can involve adjusting reaction temperatures (80–120°C), stoichiometric ratios of reactants (1:1.2 molar ratio), and purification via column chromatography with gradients of ethyl acetate/hexane. Evidence from analogous syntheses reports yields up to 94% with HPLC purity >95% by optimizing catalyst selection (e.g., Pd-based catalysts for cross-coupling) and inert atmosphere conditions .

(Basic)

Q. Which spectroscopic and crystallographic techniques are most effective for characterizing this compound?

Methodological Answer:

  • X-ray crystallography is critical for confirming molecular geometry. Studies on similar compounds show mean C–C bond lengths of 1.36–1.48 Å and R factors <0.06, achieved using single-crystal diffraction at 100–295 K .
  • NMR spectroscopy (¹H/¹³C) identifies substituent patterns: the 4-bromophenyl group typically shows deshielded aromatic protons (δ 7.5–8.0 ppm), while pyrazole methyl groups appear as singlets near δ 2.3 ppm .
  • Mass spectrometry (HRMS) validates molecular weight, with ESI+ modes providing accurate m/z values (e.g., [M+H]⁺ ~450–460) .

(Advanced)

Q. How can researchers resolve contradictions in reported biological activities across different in vitro and in vivo models?

Methodological Answer: Contradictions often arise from variations in assay conditions (e.g., cell line specificity, serum concentrations). To address this:

  • Standardize assay protocols : Use isogenic cell lines (e.g., HEK293 vs. MDA-MB-231) under controlled serum-free conditions to isolate compound effects .
  • Dose-response studies : Establish IC₅₀/EC₅₀ curves across 3–4 orders of magnitude (e.g., 1 nM–100 µM) to differentiate efficacy from toxicity .
  • Orthogonal assays : Validate target engagement via SPR (surface plasmon resonance) or thermal shift assays to confirm binding affinity independent of cellular context .

(Advanced)

Q. What computational strategies predict the compound’s interactions with biological targets (e.g., kinases or receptors)?

Methodological Answer:

  • Molecular docking : Use AutoDock Vina or Schrödinger Suite to model binding poses in ATP-binding pockets (e.g., kinase domains). Prioritize scoring functions that account for halogen bonding (Br···π interactions) .
  • Molecular dynamics (MD) simulations : Run 50–100 ns simulations in explicit solvent (e.g., TIP3P water) to assess stability of ligand-target complexes. Analyze RMSD (<2 Å) and binding free energy (MM/PBSA) .
  • Pharmacophore modeling : Map electrostatic/hydrophobic features to align with known inhibitors (e.g., pyrimidine-based kinase inhibitors) .

(Basic)

Q. What are the key considerations for evaluating the compound’s stability in biological or environmental matrices?

Methodological Answer:

  • pH stability : Perform accelerated degradation studies in buffers (pH 2–9) at 37°C. Monitor via HPLC for degradation products (e.g., hydrolysis of the thienopyrimidine ring at pH >8) .
  • Photostability : Expose to UV light (300–400 nm) for 48 hours and quantify remaining compound using LC-MS .
  • Temperature stability : Store at −20°C (short-term) vs. lyophilization (long-term) and assess recovery rates .

(Advanced)

Q. How can environmental impact studies assess the compound’s fate and ecotoxicological risks?

Methodological Answer:

  • Biodegradation assays : Use OECD 301B guidelines to measure % degradation in activated sludge over 28 days .
  • Bioaccumulation potential : Calculate logP (e.g., ~3.5 for similar brominated aromatics) and model BCF (bioconcentration factor) using EPI Suite .
  • Ecotoxicology : Test acute toxicity in Daphnia magna (LC₅₀) and algal growth inhibition (OECD 201). Correlate with structural analogs showing EC₅₀ values of 10–100 µg/L .

(Advanced)

Q. What strategies improve the compound’s bioavailability and pharmacokinetic profile?

Methodological Answer:

  • Salt formation : Screen with counterions (e.g., oxalate, HCl) to enhance solubility. Evidence from dioxalate salts shows improved aqueous solubility (>5 mg/mL) .
  • Prodrug design : Introduce hydrolyzable groups (e.g., ester-linked morpholino) to increase membrane permeability .
  • Microsomal stability assays : Use liver microsomes (human/rat) with NADPH cofactor to quantify metabolic clearance. Optimize via CYP450 inhibition studies .

(Basic)

Q. What in vitro assays are recommended for initial biological activity screening?

Methodological Answer:

  • Kinase inhibition : Use ADP-Glo™ assays against a panel of 50–100 kinases at 1 µM .
  • Antiproliferative activity : Employ MTT assays in cancer cell lines (e.g., MCF-7, A549) with 72-hour exposure .
  • Receptor binding : Radioligand displacement assays (e.g., [³H]-ligand competition for GPCRs) .

(Advanced)

Q. How can researchers design experiments to study synergistic effects with other therapeutic agents?

Methodological Answer:

  • Combinatorial screening : Use checkerboard assays to calculate fractional inhibitory concentration (FIC) indices. Synergy is defined as FIC <0.5 .
  • Mechanistic studies : Perform transcriptomics (RNA-seq) on cells treated with the compound alone vs. combination to identify pathway crosstalk (e.g., MAPK/STAT3) .
  • In vivo validation : Use xenograft models with co-administration (e.g., compound + cisplatin) and monitor tumor volume regression vs. monotherapy .

(Advanced)

Q. How can structural modifications enhance selectivity for a target while reducing off-target effects?

Methodological Answer:

  • SAR studies : Systematically vary substituents (e.g., replace 4-bromophenyl with 4-fluorophenyl) and assay against target vs. related proteins .
  • Covalent docking : Introduce electrophilic warheads (e.g., acrylamides) to target cysteine residues in specific kinases .
  • Cryo-EM/Co-crystallization : Resolve ligand-target complexes to identify key binding residues (e.g., hydrophobic pockets accommodating dimethylpyrazole) .

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